Telaprevir metabolite M4 is a significant compound derived from telaprevir, an antiviral medication primarily used for the treatment of chronic hepatitis C virus infections. Telaprevir functions as a direct-acting antiviral agent, specifically inhibiting the NS3/4A serine protease, which is crucial for the viral replication process. The metabolite M4 is one of the several metabolites formed during the metabolism of telaprevir and plays a role in understanding the pharmacokinetics and efficacy of telaprevir therapy.
Telaprevir was developed by Vertex Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2011. It belongs to a class of drugs known as protease inhibitors, which are essential in managing hepatitis C infections by preventing viral replication. The major metabolic pathways for telaprevir involve phase 1 metabolism, predominantly through cytochrome P450 enzymes, particularly CYP3A4 .
The synthesis of telaprevir metabolite M4 involves complex biochemical processes that occur primarily in the liver. Telaprevir undergoes extensive metabolism after administration, where it is converted into various metabolites, including M4. The primary metabolic pathways include oxidation, hydrolysis, and reduction, with CYP3A4 being the main enzyme responsible for these reactions .
The metabolic profile changes depending on whether a single or multiple doses of telaprevir are administered. Following multiple dosing, other metabolites such as VRT-127394 and pyrazinoic acid also become significant .
The primary chemical reactions involving telaprevir metabolite M4 include:
These reactions are facilitated by enzymes such as CYP3A4 and other hepatic enzymes that play essential roles in drug metabolism .
Telaprevir acts by specifically inhibiting the NS3/4A serine protease enzyme critical for hepatitis C virus replication. The mechanism involves forming a reversible covalent bond between the ketoamide group of telaprevir (and its metabolites) and the active site serine residue of the NS3 protease. This interaction prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication .
While specific physical properties for telaprevir metabolite M4 are not widely documented, properties can be inferred based on its parent compound:
Chemical properties such as reactivity with biological targets can be inferred from its structural similarity to telaprevir.
Telaprevir metabolite M4 is primarily studied within clinical pharmacology contexts related to hepatitis C treatment. Understanding its pharmacokinetics helps optimize dosing regimens for patients undergoing therapy with telaprevir. Research continues into how metabolites like M4 affect drug interactions, efficacy, and side effects associated with hepatitis C treatments .
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2